molecular formula C17H21NO3 B1504502 Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 647841-89-2

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B1504502
CAS RN: 647841-89-2
M. Wt: 287.35 g/mol
InChI Key: QGYZIXPSTPINFE-UHFFFAOYSA-N
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Description

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Anticancer Drug Development

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives have been explored for their potential in anticancer drug development. Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in the creation of small molecule anticancer drugs. They utilized a series of reactions, including nucleophilic substitution and oxidation, to achieve a high yield of 71.4%. The compound's potential in overcoming drug resistance in cancer therapeutics was highlighted, underscoring its significance in ongoing cancer treatment research (Zhang, Ye, Xu, & Xu, 2018).

Organocatalysis and Chemical Synthesis

Hozjan et al. (2023) reported the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, an example of a compound derived from Boc-tetramic acid. Their study provides insights into the versatility of these compounds in chemical synthesis, demonstrating the potential of these derivatives in various organic transformations (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Metabolic Studies and Pharmacokinetics

Prakash et al. (2008) investigated the metabolism of CP-533,536, which contains a tert-butyl benzyl moiety similar to Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. They studied its in vitro metabolism in human liver microsomes, identifying major metabolic pathways and potential drug interactions. This research is crucial for understanding the pharmacokinetics and safety profile of drugs containing similar structural components (Prakash, Wang, O’Connell, & Johnson, 2008).

properties

IUPAC Name

benzyl 2-tert-butyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2,3)15-11-14(19)9-10-18(15)16(20)21-12-13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZIXPSTPINFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697503
Record name Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

647841-89-2
Record name Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

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